molecular formula C3H5Cl<br>CH2=CHCH2Cl<br>C3H5Cl B124540 Allyl chloride CAS No. 107-05-1

Allyl chloride

Cat. No.: B124540
CAS No.: 107-05-1
M. Wt: 76.52 g/mol
InChI Key: OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Description

Allyl chloride, also known as 3-chloropropene, is an organic compound with the chemical formula C3H5Cl. It is a colorless to pale yellow liquid with a pungent, garlic-like odor. This compound is significant in organic chemistry due to its reactivity and industrial applications. It is primarily used in the production of epichlorohydrin, which is a precursor to various plastics and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl chloride was first synthesized in 1857 by reacting allyl alcohol with phosphorus trichloride. Modern methods have replaced phosphorus trichloride with hydrochloric acid and a catalyst such as copper (I) chloride to economize the process .

Industrial Production Methods: On an industrial scale, this compound is produced by the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at around 500°C, this compound predominates, being formed via a free radical reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Production

1.1 Epichlorohydrin Synthesis
Approximately 90% of allyl chloride produced globally is converted into epichlorohydrin, a key building block for epoxy resins. These resins are crucial in various applications such as coatings, adhesives, and composite materials used in construction and automotive industries .

1.2 Other Chemical Derivatives
this compound serves as a precursor for numerous derivatives:

  • Allyl Alcohol : Used in the synthesis of plastics and coatings.
  • Allyl Amines : Important in the production of surfactants and pharmaceuticals.
  • Allyl Esters : Utilized in the manufacture of fragrances and flavorings .

Industrial Applications

2.1 Polymer Manufacturing
this compound is instrumental in producing specialty polymers and resins:

  • Acrylic Polymers : Used in personal care products like shampoos and skin creams.
  • Phenolic Resins : Employed in adhesives and coatings due to their thermal stability .

2.2 Agrochemicals
It is also involved in the synthesis of various agrochemicals, including pesticides, which are essential for modern agriculture .

Health and Safety Considerations

3.1 Toxicological Studies
Research indicates that this compound can be toxic to humans and animals, with chronic exposure linked to liver and kidney damage, as well as respiratory issues . Animal studies have shown potential carcinogenic effects, particularly with long-term exposure .

3.2 Regulatory Status
Due to its hazardous nature, this compound is regulated under various environmental health guidelines to minimize occupational exposure risks .

Case Studies

4.1 Industrial Use Case: Epoxy Resins
A notable case study involves the use of this compound-derived epichlorohydrin in automotive manufacturing. The incorporation of epoxy resins has improved the durability and performance of vehicle components, showcasing this compound's significance in enhancing product quality.

4.2 Pharmaceutical Applications
In pharmaceuticals, this compound has been utilized to synthesize active pharmaceutical ingredients (APIs). For instance, its derivatives have been employed in the development of analgesics and anti-inflammatory drugs, highlighting its role in healthcare innovations .

Summary Table of Applications

Application AreaSpecific UsesKey Products
Chemical ProductionSynthesis of epichlorohydrinEpoxy resins
Polymer ManufacturingProduction of acrylic polymersPersonal care products
AgrochemicalsSynthesis of pesticidesVarious agrochemical products
PharmaceuticalsDevelopment of APIsAnalgesics, anti-inflammatories

Mechanism of Action

Allyl chloride acts as an alkylating agent, which means it can transfer an alkyl group to other molecules. This property makes it useful in various chemical syntheses but also hazardous to handle. It can form DNA adducts through direct alkylation, which is a mechanism of its mutagenic effects .

Comparison with Similar Compounds

Uniqueness: this compound’s reactivity and ability to undergo a wide range of chemical reactions make it unique among its peers. Its role as a precursor to many industrially significant compounds highlights its importance in various fields .

Biological Activity

Allyl chloride (C3_3H5_5Cl) is an organic compound that exhibits notable biological activity, primarily characterized by its mutagenic and carcinogenic potential. This article reviews the biological effects of this compound, including its toxicity, genotoxicity, and metabolic pathways, supported by data tables and relevant case studies.

This compound is a haloalkene that acts as a direct alkylating agent. Its biological activity is largely attributed to its ability to form covalent bonds with DNA, leading to mutagenic effects. The compound is metabolized in vivo to various reactive intermediates, including allyl alcohol and acrolein, which further contribute to its genotoxic properties .

Metabolism

The metabolic pathway of this compound involves:

  • Conversion to Allyl Alcohol : this compound is primarily converted to allyl alcohol.
  • Formation of Reactive Metabolites : Allyl alcohol can be further metabolized to acrolein or glycidol, which are known to be genotoxic.
  • Excretion : Metabolites such as 3-hydroxypropylmercapturic acid and allyl mercapturic acid are found in urine following exposure .

Toxicity Studies

Toxicity assessments have been conducted across various animal models, revealing significant insights into the compound's safety profile.

LD50 Values

The oral lethal dose (LD50) values for this compound are reported as follows:

  • Mouse : 425 mg/kg
  • Rat : 460 mg/kg .

Carcinogenicity

This compound has been evaluated for its carcinogenic potential through multiple studies:

  • Long-term Studies in Mice : In a study involving B6C3F1 mice, oral administration of this compound resulted in squamous cell carcinomas of the forestomach in both male and female subjects. The study noted high mortality rates due to toxicity, complicating the interpretation of long-term carcinogenic effects .
  • Skin Application Studies : A skin painting study indicated that repeated applications of this compound led to skin papillomas in female mice, suggesting significant initiation activity for skin tumors .

Genotoxicity

This compound is classified as a direct-acting mutagen based on several genotoxicity assays:

  • Bacterial Mutagenicity Tests : It has shown mutagenic effects in various bacterial strains including Salmonella typhimurium and Escherichia coli.
  • DNA Damage : Studies have demonstrated that this compound induces unscheduled DNA synthesis in HeLa cells, indicative of DNA damage .

Summary of Genotoxicity Results

Test OrganismResultReference
Salmonella typhimuriumPositiveMcCoy et al., 1978
Escherichia coliPositiveDean et al., 1985
Saccharomyces cerevisiaePositiveDean et al., 1985
HeLa CellsDNA damageSchiffmann et al., 1983

Case Studies

  • Occupational Exposure : Workers exposed to this compound at concentrations ranging from 1 to 113 ppm exhibited signs of liver damage and polyneuropathy. The symptoms were reversible upon cessation of exposure .
  • Epidemiological Data : A study involving workers in a factory producing allyl sulfonate reported that two-thirds developed neurological symptoms after prolonged exposure (2.6–6650 mg/m³) .

Chemical Reactions Analysis

Addition Reactions

Allyl chloride participates in electrophilic and radical-mediated additions due to its electron-deficient double bond and allylic stabilization.

Halogenation

Reacts with halogens (Cl₂, Br₂) to form trihalogenated derivatives. For example, chlorine yields 1,2,3-trichloropropane under radical conditions . Hypochlorous acid (HOCl) produces 2,3- and 1,3-dichlorohydrins, precursors to epichlorohydrin .

ReagentProductConditions
Cl₂CH₂Cl–CH=CHCl300–500°C
HOCl2,3-/1,3-dichlorohydrinsAcidic

Hydrogen Halides

Reacts with HX (X = Cl, Br) to form 1,2-dihalogenated alkanes. In the presence of peroxides, hydrobromic acid yields 1-bromo-3-chloropropane (anti-Markovnikov addition via the Kharasch effect) .

Oxygen and Sulfur Dioxide

  • Oxygen at 120°C with metal acetates produces glycerol monochlorohydrin .

  • Polymerizes with SO₂ to form polysulfones .

Substitution Reactions

The allylic chlorine undergoes nucleophilic displacement, hydrolysis, and organometallic substitutions.

Hydrolysis

In aqueous environments, this compound slowly hydrolyzes to allyl alcohol and HCl :
CH2=CHCH2Cl+H2OCH2=CHCH2OH+HCl\text{CH}_2=\text{CHCH}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{CH}_2=\text{CHCH}_2\text{OH}+\text{HCl}

Organomercurial Reactions

Undergoes free radical SH2′ reactions with organomercurials. Kinetic isotope effects indicate a symmetrical transition state, contrasting with conventional addition mechanisms .

Polymerization

This compound polymerizes via free-radical mechanisms but exhibits "degradative chain transfer," limiting molecular weight. Key findings:

  • Monomeric allyl radicals terminate chains, forming oligomers (DP ~20–50) .

  • Chain transfer constant (CmC_m) for allyl acetate is 3.73×1023.73\times 10^{-2} .

Hydrosilylation with Trichlorosilane

Rhodium catalysts enable selective hydrosilylation to 3-chloropropyltrichlorosilane :
CH2=CHCH2Cl+HSiCl3RhClCH2CH2CH2SiCl3\text{CH}_2=\text{CHCH}_2\text{Cl}+\text{HSiCl}_3\xrightarrow{\text{Rh}}\text{ClCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3

Catalyst Performance

Catalyst (Rh complex)Yield (%)Selectivity (%)
[Rh(μ-Cl)(dppbz)]₂>95>95
Wilkinson’s catalyst26<5

Mechanistic studies reveal oxidative addition of this compound to Rh(I), followed by reductive elimination or hydrosilylation pathways .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing allyl chloride via propene chlorination?

this compound is primarily synthesized through the high-temperature chlorination of propene. Key parameters include:

  • Temperature : Maintain 500–510°C to maximize yield and minimize byproducts (e.g., 1,2-dichloropropane or benzene). Exceeding 600°C leads to pyrolysis byproducts like soot .
  • Propene-to-chlorine ratio : A stoichiometric excess of propene ensures selective chlorination at the allylic position .
  • Residence time : Shorter times reduce secondary reactions, but precise control is critical to balance conversion and selectivity .
    Methodological Tip : Use fixed-bed tubular reactors with rapid quenching to stabilize intermediates and prevent thermal degradation .

Q. How can this compound’s reactivity be exploited in substitution reactions?

The chlorine atom in this compound is highly labile, enabling nucleophilic substitution. Common methods include:

  • Alkaline hydrolysis : React with dilute NaOH (150°C, 1.3–1.4 MPa) to produce allyl alcohol (85–95% yield) .
  • Thiol substitution : Use sodium sulfide to synthesize allyl sulfides, precursors for polymers and pharmaceuticals .
    Key Consideration : Monitor pH and mixing efficiency to avoid side reactions (e.g., diallyl ether formation) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Exposure limits : Adhere to a threshold limit value (TLV) of 1 ppm (8-hour average) and short-term exposure limit of 2 ppm .
  • Personal protective equipment (PPE) : Use chemically resistant gloves (e.g., 4-H®/Silver Shield®) and closed-loop systems to prevent inhalation or skin contact .
  • Ventilation : Employ local exhaust systems and gas scrubbers to mitigate vapor accumulation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in this compound’s reaction pathways?

Conflicting data on reduction pathways (e.g., TCP → this compound → propene) can be addressed via:

  • Density Functional Theory (DFT) : Model transition states to identify rate-determining steps and validate experimental kinetics .
  • Kinetic Monte Carlo simulations : Predict intermediate lifetimes and optimize reaction conditions for selective product formation .
    Case Study : Computational analysis confirmed that this compound reduction proceeds via β-hydride elimination, bypassing alternative intermediates .

Q. What mechanistic insights explain this compound’s selectivity in iron-catalyzed C–H activation?

In iron-catalyzed reactions, this compound reacts with cyclometalated intermediates (e.g., Fe-aryl complexes) via oxidative addition. Key findings:

  • Competition experiments : this compound reacts faster with Fe intermediates than transmetalation agents (e.g., PhMgBr), favoring allylated over arylated products .
  • Spectroscopic tracking : Use freeze-quench Mössbauer spectroscopy to capture short-lived intermediates (e.g., Fe(III) species) .
    Recommendation : Adjust ligand steric effects to modulate reaction rates and selectivity .

Q. How do occupational exposure risks influence experimental design for this compound studies?

Chronic exposure risks (e.g., hepatotoxicity, neurotoxicity) necessitate:

  • Closed-system workflows : Implement gloveboxes or flow reactors to minimize airborne release .
  • Biomonitoring : Regularly test liver/kidney function and lung capacity in personnel .
    Regulatory Note : EPA classifies this compound as Group C (possible human carcinogen), requiring Institutional Review Board (IRB) approval for in vivo studies .

Properties

IUPAC Name

3-chloroprop-1-ene
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InChI

InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2
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InChI Key

OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Canonical SMILES

C=CCCl
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Molecular Formula

C3H5Cl, Array
Record name ALLYL CHLORIDE
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Related CAS

28412-31-9
Record name 1-Propene, 3-chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4039231
Record name Allyl chloride
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Molecular Weight

76.52 g/mol
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Physical Description

Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor.
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Boiling Point

113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F
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Flash Point

-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F
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Solubility

1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4%
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Density

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94
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Vapor Density

2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64
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Vapor Pressure

340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg
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Color/Form

RED LIQUID, Colorless, brown, yellow, or purple liquid ...

CAS No.

107-05-1
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Melting Point

-210.1 °F (NTP, 1992), -134.5 °C, -135 °C, -210 °F
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Synthesis routes and methods I

Procedure details

In the preferred embodiment of this invention for the production of DATBP, 1 mole of tetrabromophthalic anhydride, 0.55 mole of sodium carbonate (or 1 mole of sodium hydroxide) and a catalytic amount (0.024 mole) of triethylamine are added to a large excess (up to 10-20 moles) of allyl alcohol as a solvent as well as a reactant. If sodium hydroxide is used as the base, it is convenient to dissolve it in the allyl alcohol before the addition of the tetrabromophthalic anhydride. The mixture is stirred and heated to 90° C.-95° C. to speed the reaction to completion, yielding a solution or a thin suspension of the sodium salt of monoallyl tetrabromophthalate. After the completion of this step, 1.2 moles of allyl chloride plus a catalytic amount (0.33 mole) of allyltriethylammonium chloride (either preformed or formed in situ from triethylamine and additional allyl chloride) are added and the mixture is heated in a closed vessel for 2 hours at 100° C.-110° C., developing an equilibrium pressure of 103 kPa-172 kPa (15-25 psig). Longer heating may be required if no pressure is allowed to develop. On cooling, the DATBP crystallizes and the separated product requires only washing with cold water and drying to assay 94% to 98%. The washing may be accomplished by merely spraying with water in a centrifuge.
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1 mol
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0.024 mol
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Synthesis routes and methods II

Procedure details

Dimethylchlorosilane as one feed stream and a mixture of 2.7×10−3 mol % of di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)] and 7×10−1 mol % of 1,5-cyclooctadiene in allyl chloride as a second feed stream were fed in a molar ratio of silane:allyl chloride mixture of 1:1.05 at a rate of 2.8 l/h (based on the total volume of the components introduced) via separate metering pumps into a loop reactor maintained at 80° C. under a pressure of 0.4 MPa and having a volume of 1.4 l. After working up the crude mixture by distillation using a thin film evaporator to separate off the catalyst and the excess of allyl chloride, chloro(3-chloropropyl)dimethylsilane was obtained in a yield of 95% and a purity of >99% based on the silane.
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di-μ-chlorobis[(cycloocta-1c,5c-diene)iridium(I)]
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Synthesis routes and methods III

Procedure details

Another aspect of this invention is a method of preheating chemical reaction vessels prior to start of operations of an exothermic reaction so that the reactor can be heated from ambient conditions to the temperature at which the exothermic reaction can be initiated and maintained during operation. Preferably, there is provided a chemical reaction vessel having at least two heating assemblies as described hereinabove which are switched to the on position for reactor preheat of about 2000 amps and 10-15 volts and left until the temperature reaches that desired. Then the heating assemblies are switched off and the reactor feed is allowed to enter the feed inlet and upon contacting the hot environment of the reactor the desired reaction occurs and the products and byproducts, if any, are allowed to leave via the crude product outlet. Typical examples of such processes are carried out in thermal chlorinators which produce methyl chloride, methylene chloride, trichloromethane, perchloroethylene, trichloroethylene, allyl chloride and the like.
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Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Allyl chloride
Allyl chloride
Allyl chloride
Allyl chloride
Allyl chloride
Allyl chloride

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